molecular formula C10H11IO2 B14835043 2-Cyclopropoxy-1-iodo-4-methoxybenzene

2-Cyclopropoxy-1-iodo-4-methoxybenzene

Cat. No.: B14835043
M. Wt: 290.10 g/mol
InChI Key: TWMOJTZWKIRJHI-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-iodo-4-methoxybenzene can be achieved through several methods. One common approach involves the copper-catalyzed Chan-Lam cyclopropylation reaction. This method uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the Chan-Lam cyclopropylation reaction suggests it could be adapted for larger-scale production. The operational simplicity and strategic disconnection of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives, depending on the electrophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2-Cyclopropoxy-1-iodo-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Cyclopropoxy-1-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives . This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-cyclopropyloxy-1-iodo-4-methoxybenzene

InChI

InChI=1S/C10H11IO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

TWMOJTZWKIRJHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)OC2CC2

Origin of Product

United States

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